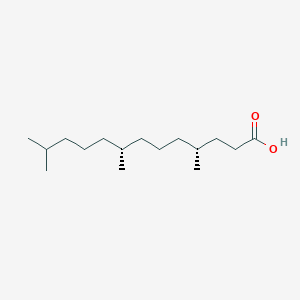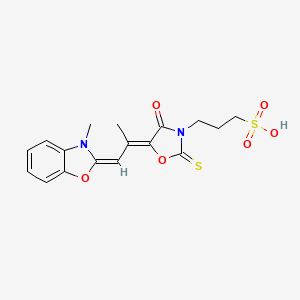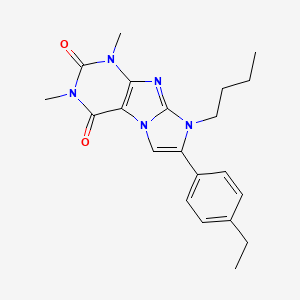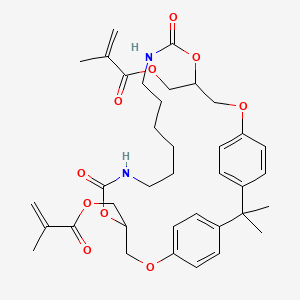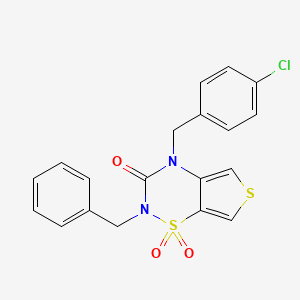
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((4-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((4-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide is a complex organic compound that belongs to the class of thieno[3,4-e][1,2,4]thiadiazine derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives typically involves multi-step organic reactions. Common starting materials include thieno[3,4-e][1,2,4]thiadiazine and various substituted benzyl halides. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, chromatography, and recrystallization are often employed to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, derivatives of thieno[3,4-e][1,2,4]thiadiazine have shown potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. Their ability to interact with biological targets makes them useful in drug discovery and development.
Medicine
Medicinal applications include the development of new pharmaceuticals for treating diseases such as cancer, bacterial infections, and inflammatory conditions. The compound’s biological activity can be harnessed to create effective therapeutic agents.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility allows for applications in various fields, including agriculture and materials engineering.
作用机制
The mechanism of action of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. These interactions can lead to inhibition or activation of biological pathways, resulting in the desired therapeutic effects. The exact mechanism depends on the specific derivative and its target.
相似化合物的比较
Similar Compounds
- Thieno[3,4-e][1,2,4]thiadiazine derivatives
- Benzyl-substituted thiadiazines
- Sulfone-containing heterocycles
Uniqueness
The uniqueness of 2H-Thieno(3,4-e)-1,2,4-thiadiazin-3(4H)-one, 4-((4-chlorophenyl)methyl)-2-(phenylmethyl)-, 1,1-dioxide lies in its specific substitution pattern and the presence of both chlorophenyl and phenylmethyl groups. These structural features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.
属性
CAS 编号 |
214916-28-6 |
|---|---|
分子式 |
C19H15ClN2O3S2 |
分子量 |
418.9 g/mol |
IUPAC 名称 |
2-benzyl-4-[(4-chlorophenyl)methyl]-1,1-dioxothieno[3,4-e][1,2,4]thiadiazin-3-one |
InChI |
InChI=1S/C19H15ClN2O3S2/c20-16-8-6-15(7-9-16)10-21-17-12-26-13-18(17)27(24,25)22(19(21)23)11-14-4-2-1-3-5-14/h1-9,12-13H,10-11H2 |
InChI 键 |
NHNPWWKEDVMMRM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CN2C(=O)N(C3=CSC=C3S2(=O)=O)CC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-[2-(1,2,3,5,6,7-hexahydro-s-indacen-4-yl)ethyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B12752283.png)
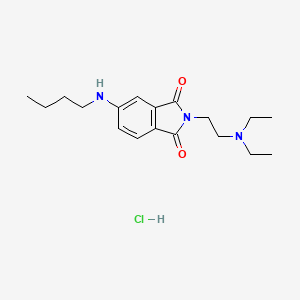
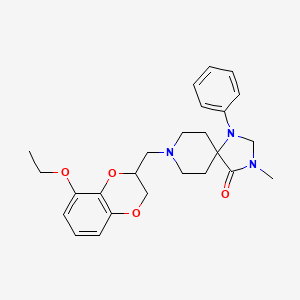
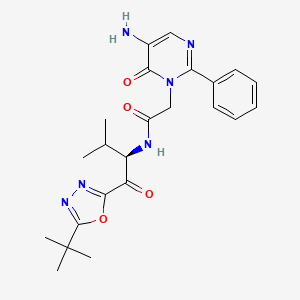
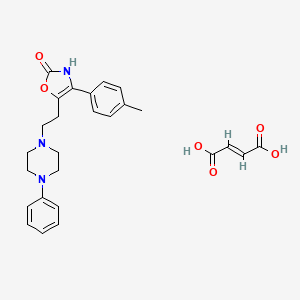
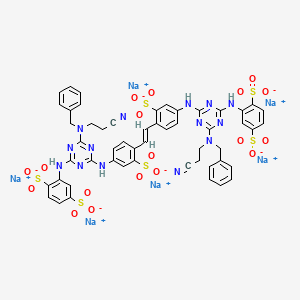
![(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid;heptyl-(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl)carbamic acid](/img/structure/B12752316.png)
